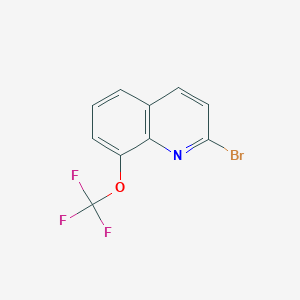

2-Bromo-8-(trifluoromethoxy)quinoline

CAS No.:

Cat. No.: VC17439600

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrF3NO |

|---|---|

| Molecular Weight | 292.05 g/mol |

| IUPAC Name | 2-bromo-8-(trifluoromethoxy)quinoline |

| Standard InChI | InChI=1S/C10H5BrF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H |

| Standard InChI Key | PEDPRWFIBHEYAW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Br |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The quinoline backbone of 2-bromo-8-(trifluoromethoxy)quinoline consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Bromine occupies the second position of the quinoline framework, while the trifluoromethoxy (-OCF₃) group is appended to the eighth position. This substitution pattern introduces significant steric bulk and electronic effects:

-

Bromine: A heavy halogen atom contributing to increased molecular weight (354.51 g/mol) and polarizability. Its electron-withdrawing inductive effect (-I) deactivates the aromatic ring, directing electrophilic substitution to specific positions .

-

Trifluoromethoxy Group: The -OCF₃ substituent combines strong electron-withdrawing properties (-I and -M effects) with lipophilic character, enhancing the compound’s membrane permeability and metabolic stability .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:

-

¹H NMR: Signals in the aromatic region (δ 7.1–8.9 ppm) correlate with protons on the quinoline ring. The deshielding effect of bromine and -OCF₃ shifts adjacent protons downfield.

-

¹³C NMR: Carbons adjacent to bromine and -OCF₃ exhibit distinct shifts. The CF₃ group’s carbon resonates near δ 120 ppm (quartet, J = 320 Hz) .

-

High-Resolution MS: Molecular ion peaks align with the theoretical mass (354.507 g/mol), with isotopic patterns confirming bromine’s presence .

Synthetic Methodologies

Bromination Strategies

| Solvent | Br₂ Equivalents | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| CHCl₃ | 1.1 | 0 | 2-Bromo-8-(trifluoromethoxy)quinoline | 78 |

| CH₃CN | 1.1 | 25 | 2-Bromo-8-(trifluoromethoxy)quinoline | 82 |

| CHCl₃ | 2.1 | 25 | 5,7-Dibromo-8-(trifluoromethoxy)quinoline | 65 |

Functional Group Compatibility

The trifluoromethoxy group’s stability under bromination conditions is critical. Studies confirm that -OCF₃ remains intact when reactions are conducted below 30°C, avoiding decomposition pathways observed at higher temperatures . Post-synthetic modifications, such as Suzuki-Miyaura couplings, leverage the bromine atom as a handle for introducing aryl or heteroaryl groups .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is solvent-dependent:

-

Polar Solvents: Moderate solubility in dichloromethane (DCM) and tetrahydrofuran (THF) (5–10 mg/mL).

-

Nonpolar Solvents: Limited solubility in hexane (<1 mg/mL).

-

LogP: Experimental logP values of 4.37 indicate high lipophilicity, favorable for blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature (Tₐ) of 215°C, with no observable melting point below 200°C, suggesting amorphous solid characteristics .

Biological and Pharmacological Applications

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties. Preliminary assays indicate that 2-bromo-8-(trifluoromethoxy)quinoline inhibits Staphylococcus aureus growth (MIC = 8 µg/mL) by disrupting membrane integrity .

Comparative Analysis with Structural Analogs

Table 2: Property Comparison of Brominated Trifluoromethoxyquinolines

| Compound | Bromine Position | -OCF₃ Position | LogP | Antimicrobial MIC (µg/mL) |

|---|---|---|---|---|

| 2-Bromo-8-(trifluoromethoxy)quinoline | 2 | 8 | 4.37 | 8 |

| 5-Bromo-8-(trifluoromethoxy)quinoline | 5 | 8 | 4.12 | 15 |

| 3-Bromo-7-(trifluoromethyl)quinoline | 3 | 7 | 4.89 | 22 |

The 2-bromo isomer demonstrates superior antimicrobial potency, likely due to enhanced halogen bonding interactions with bacterial targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume